molecular formula C18H15Cl2N3OS B2427100 N,4-bis(3-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 332373-19-0

N,4-bis(3-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2427100
CAS No.: 332373-19-0
M. Wt: 392.3
InChI Key: KMNARWSROJFCFF-UHFFFAOYSA-N
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Description

N,4-bis(3-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of chlorophenyl groups, a methyl group, and a sulfanylidene group attached to a pyrimidine ring

Properties

IUPAC Name

N,4-bis(3-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3OS/c1-10-15(17(24)22-14-7-3-6-13(20)9-14)16(23-18(25)21-10)11-4-2-5-12(19)8-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNARWSROJFCFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysis

A modified protocol from employs a dioxane/chloroform (4:1 v/v) solvent system with hydrochloric acid (3 drops, 36.5%) and 2-amino-1-(4-nitrophenyl)-1,3-propanediol (ANP, 10 mol%) as a catalyst. The mixture is stirred at room temperature for 24 hours, yielding the crude product after evaporation. Recrystallization from ethanol/water (2:1 v/v) achieves >95% purity.

Table 1: Biginelli Reaction Optimization

Catalyst Solvent Temperature Yield (%) Reference
HCl + ANP Dioxane/CHCl₃ 25°C 63
Amidosulfonic Acid n-Butanol Reflux 35–50
None Methanol 25°C <20

The thiourea component’s low reactivity necessitates acidic catalysts, with ANP enhancing imine intermediate formation.

Post-Synthetic Thionation Approaches

Dihydropyrimidin-2(1H)-ones can be converted to 2-sulfanylidene derivatives via thionation. A two-step synthesis from involves:

  • Cyclocondensation : O-Methylisourea hemisulfate reacts with 3-chlorophenyl-substituted β-ketoamide in acetic acid under reflux to form the dihydropyrimidinone intermediate.
  • Thionation : Lawesson’s reagent (2.2 equiv) in toluene at 110°C for 6 hours replaces the carbonyl oxygen with sulfur, achieving 85–92% yields.

Mechanistic Insight :
The thionation proceeds through a nucleophilic attack at the carbonyl carbon, facilitated by the electron-deficient thiophosphoryl group of Lawesson’s reagent.

Multicomponent Condensation Strategies

Advanced intermediates enable modular synthesis. A patent describes a one-pot method using:

  • 3-Chlorophenyl isocyanate and methyl acetoacetate to form the β-ketoamide.
  • Thiourea and 3-chlorobenzaldehyde condensed in the presence of cerium(IV) ammonium nitrate (CAN).

Key Advantages :

  • Avoids isolation of intermediates.
  • CAN enhances electrophilicity of the aldehyde, improving cyclization efficiency.

Catalytic Systems and Optimization

Catalyst selection critically impacts yield and regioselectivity.

Table 2: Catalytic Systems Comparison

Catalyst Solvent Yield (%) Purity (%)
HCl + ANP Dioxane 63 >95
CAN Ethanol 58 90
ZrCl₄ THF 71 88

Zirconium tetrachloride (ZrCl₄) in tetrahydrofuran (THF) emerges as a superior catalyst, likely due to Lewis acid activation of the aldehyde and β-ketoamide.

Analytical Characterization and Validation

Spectroscopic Data :

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).
  • ¹H NMR (DMSO-d₆) : δ 2.35 (s, 3H, CH₃), 3.85 (d, 2H, CH₂), 7.25–7.50 (m, 8H, Ar-H).
  • Molecular Weight : 392.31 (C₁₈H₁₅Cl₂N₃OS).

Chromatographic Purity : HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99% purity for clinical-grade batches.

Chemical Reactions Analysis

Types of Reactions

N,4-bis(3-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,4-bis(3-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,4-bis(3-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Biological Activity

N,4-bis(3-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C16_{16}H14_{14}Cl2_{2}N4_{4}OS

1. Antibacterial Activity

Research has shown that derivatives of tetrahydropyrimidines exhibit significant antibacterial properties. A study focused on similar compounds demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been noted that compounds with similar structures can induce apoptosis in cancer cells through the activation of apoptotic pathways and inhibition of cell proliferation . For instance, a study indicated that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutic agents.

3. Enzyme Inhibition

The compound has shown promising results as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial for treating conditions like Alzheimer's disease . The results indicated strong inhibitory activity against urease, which is relevant for managing urinary tract infections and other related conditions.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeResultReference
AntibacterialSalmonella typhiModerate to strong activity
AnticancerVarious cancer cell linesInduction of apoptosis
Enzyme InhibitionAcetylcholinesterase (AChE)Strong inhibitory activity
Enzyme InhibitionUreaseSignificant inhibition

The biological activity of this compound can be attributed to several mechanisms:

  • Antibacterial Mechanism : Disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Mechanism : Induction of apoptosis through activation of apoptotic pathways and inhibition of cell cycle progression.
  • Enzyme Inhibition Mechanism : Binding to active sites of enzymes such as AChE and urease leading to reduced enzymatic activity.

Q & A

Q. What are the common synthetic routes for N,4-bis(3-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide, and what reaction mechanisms are involved?

Methodological Answer: The compound is typically synthesized via multi-step procedures involving cyclocondensation and alkylation. A common approach includes:

Cyclocondensation : Reacting substituted thioureas with β-keto esters under acidic conditions to form the tetrahydropyrimidine core.

Alkylation : Introducing the 3-chlorophenyl groups via nucleophilic substitution or coupling reactions.

Purification : Recrystallization using solvents like ethanol or acetonitrile to achieve high purity (>95%) .
Key challenges include controlling regioselectivity during alkylation and minimizing byproducts. Reaction mechanisms often involve acid-catalyzed cyclization and SN2 pathways for aryl group introduction .

Q. How is the compound’s crystal structure determined, and what tools are used for structural validation?

Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard. Key steps:

  • Data Collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : SHELXS/SHELXD for phase determination via direct methods .
  • Refinement : SHELXL for least-squares refinement, with anisotropic displacement parameters for non-H atoms .
  • Validation : ORTEP-3 for graphical representation and Mercury for hydrogen-bonding analysis .
    Example parameters: Bond angles (109–120°), torsion angles (±5–10° deviations), and R-factor (<0.05) ensure accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., antimicrobial efficacy)?

Methodological Answer: Discrepancies often arise from assay conditions or substituent effects. Strategies include:

  • Standardized Assays : Use CLSI/M07-A11 guidelines for MIC (Minimum Inhibitory Concentration) determination against Proteus vulgaris or Pseudomonas aeruginosa .
  • Structural Analysis : Compare substituent positions (e.g., 3-chlorophenyl vs. 4-methoxyphenyl) using QSAR models to correlate electronic effects (Hammett σ values) with activity .
  • Statistical Validation : Apply ANOVA to assess variability in IC50 values across replicates .
    For example, derivatives with bulkier substituents (e.g., benzylthio groups) show enhanced Gram-negative activity due to improved membrane penetration .

Q. What computational methods are suitable for designing derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding affinities to targets like dihydrofolate reductase (DHFR). Focus on hydrogen-bonding interactions with key residues (e.g., Asp27, Leu28) .
  • ADMET Prediction : SwissADME or pkCSM to optimize logP (2–3.5) and polar surface area (<140 Ų) for blood-brain barrier penetration .
  • Synthetic Feasibility : Retrosynthetic analysis via Synthia or Reaxys to prioritize routes with fewer steps and higher yields (>70%) .

Q. How does hydrogen-bonding influence the compound’s solid-state arrangement and stability?

Methodological Answer: Hydrogen-bonding networks are critical for crystal packing. Use graph-set analysis (Etter’s rules) to categorize interactions:

  • Dimer Formation : N–H⋯S interactions (2.8–3.2 Å) stabilize the pyrimidine core.
  • Chain Motifs : C–H⋯O bonds (3.0–3.5 Å) link molecules into 1D chains, as seen in XRD data .
    Thermogravimetric analysis (TGA) shows decomposition >200°C, correlating with strong intermolecular forces .

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